1-Benzoylpiperidin-2-one
Overview
Description
1-Benzoylpiperidin-2-one is a chemical compound that serves as a core structure for various derivatives with potential biological activities. It is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a benzoyl group attached to the nitrogen atom of the piperidine ring. This core structure is modified in various ways to produce compounds with diverse biological activities, such as anti-acetylcholinesterase, antidepressant-like activity, and antimicrobial effects .
Synthesis Analysis
The synthesis of 1-Benzoylpiperidin-2-one derivatives involves various chemical reactions, including condensation, N-benzylation, and oximination. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity . Similarly, 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as serotonin 5-HT1A receptor-biased agonists . The synthesis of these derivatives often involves the introduction of substituents on the piperidine ring or the benzoyl group to enhance biological activity and selectivity .
Molecular Structure Analysis
The molecular structure of 1-Benzoylpiperidin-2-one derivatives is crucial for their biological activity. NMR spectral studies, including 1H NMR, 13C NMR, and 2D NMR techniques such as COSY and NOESY, are used to unambiguously assign signals and determine the conformation of these compounds in solution . Single-crystal XRD analysis provides insights into the solid-state conformation, revealing that these compounds typically adopt a chair conformation with equatorial orientation of substituents .
Chemical Reactions Analysis
The chemical reactivity of 1-Benzoylpiperidin-2-one derivatives is influenced by the substituents on the piperidine ring and the benzoyl group. For example, the introduction of a bulky moiety in the para position of the benzamide increases anti-acetylcholinesterase activity . The presence of an aryloxyethyl group has been shown to preferentially stimulate ERK1/2 phosphorylation, indicating a bias in signal transduction pathways . Additionally, the oximination of piperidin-4-ones leads to the formation of distinct E isomers with specific conformational preferences .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzoylpiperidin-2-one derivatives, such as solubility, metabolic stability, and membrane permeability, are important for their pharmacokinetic profiles and therapeutic potential. For instance, compound 17 from paper exhibited high solubility, metabolic stability, and did not block CYP3A4, CYP2D6 isoenzymes, or P-glycoprotein, making it a promising antidepressant drug candidate. The antimicrobial activity of these derivatives is also influenced by their chemical structure, with some compounds showing remarkable activity against bacterial and fungal strains .
Scientific Research Applications
Novel Class of hDAT Reuptake Inhibitors
2-(Benzoyl)piperidines, analogues of 1-Benzoylpiperidin-2-one, have been identified as novel and selective reuptake inhibitors of the human dopamine transporter (hDAT). These compounds, being structural hybrids of methylphenidate (used for ADHD) and synthetic cathinone pentedrone, bind in a comparable manner at hDAT, suggesting their potential in neurological research and therapeutic applications (Jones, Eltit, & Dukat, 2023).
Biased Agonists for Serotonin 5-HT1A Receptors
1-(1-Benzoylpiperidin-4-yl)methanamine derivatives have been designed as "biased agonists" for serotonin 5-HT1A receptors, showing potential as new antidepressants. These compounds preferentially stimulate ERK1/2 phosphorylation and display high receptor affinity and selectivity, suggesting their significance in mental health research (Sniecikowska et al., 2019).
GlyT1 Inhibitors for Schizophrenia
New 4-benzoylpiperidine derivatives have been developed as GlyT1 inhibitors, offering a novel approach in drug discovery for schizophrenia. These compounds demonstrate good selectivity and potency, potentially improving the treatment of negative and cognitive symptoms in schizophrenia (Liu et al., 2015).
Stearoyl-CoA Desaturase-1 Inhibitors
Benzoylpiperidine analogs have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), demonstrating significant effects in lowering plasma triglycerides in Zucker fatty rats. This suggests their potential application in metabolic disorders and diabetes research (Uto et al., 2010).
Antimicrobial Properties
3-Benzyl-2,6-diarylpiperidin-4-one derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. This highlights the potential of benzoylpiperidine derivatives in the development of new antimicrobial agents (Sahu et al., 2013).
Future Directions
Piperidines, including 1-Benzoylpiperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions could include the development of bi-functional or multi-functional small molecules and the use of nano-materials to deliver siRNAs .
properties
IUPAC Name |
1-benzoylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-8-4-5-9-13(11)12(15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMZXJZFHJJNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453012 | |
Record name | 1-benzoylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoylpiperidin-2-one | |
CAS RN |
4252-56-6 | |
Record name | 1-benzoylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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